tris(ethoxymethyl)phosphine oxide

Beschreibung

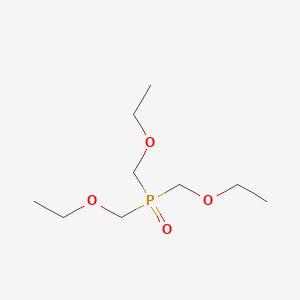

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[bis(ethoxymethyl)phosphorylmethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-11-7-14(10,8-12-5-2)9-13-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJORHLSADGWEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCP(=O)(COCC)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffractional Characterization Approaches for Tris Ethoxymethyl Phosphine Oxide

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and environment of atomic nuclei. For tris(ethoxymethyl)phosphine oxide, a multi-pronged NMR approach, including multi-dimensional and solid-state techniques, can provide a wealth of information.

While one-dimensional (1D) NMR spectra (¹H, ¹³C, and ³¹P) provide initial structural information, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment and detailed structural elucidation of this compound.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be crucial for confirming the connectivity within the molecule. It reveals long-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected between:

The protons of the methylene (B1212753) group (-CH₂-) and the carbon of the adjacent ethoxy group (-OCH₂CH₃).

The protons of the ethoxy methylene group (-OCH₂CH₃) and the phosphorus atom (³¹P).

The protons of the ethoxy methyl group (-OCH₂CH₃) and the ethoxy methylene carbon.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY) provides information about the spatial proximity of atoms, which is vital for determining the preferred conformation of the flexible ethoxymethyl groups. NOESY correlations would be expected between protons that are close in space, even if they are not directly bonded. This could help to understand the rotational conformation around the P-C and C-O bonds.

In the solid state, the molecular motion of this compound is restricted, and its conformation is influenced by crystal packing forces. Solid-state NMR (ssNMR) is a key technique to study these aspects.

³¹P Magic Angle Spinning (MAS) NMR can provide information about the crystallographic environment of the phosphorus atom. The presence of multiple isotropic signals in the ³¹P MAS NMR spectrum would indicate the existence of magnetically non-equivalent phosphorus nuclei in the unit cell, suggesting polymorphism or a complex crystal structure. tamu.edu For other phosphine (B1218219) oxides, single isotropic lines in the ³¹P MAS spectrum have been observed, indicating that all phosphorus nuclei in the unit cell are magnetically equivalent. tamu.edu

Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C and to provide information about the proximity of protons to these nuclei.

By measuring parameters such as the ³¹P spin-lattice relaxation time (T₁), insights into the molecular mobility on the surface of an adsorbent or within the crystal lattice can be gained. nih.gov

The ³¹P NMR chemical shift (δP) is highly sensitive to the electronic environment of the phosphorus atom. In phosphine oxides, the chemical shift is influenced by the nature of the substituents attached to the phosphorus.

The phosphorus atom in this compound is expected to have a chemical shift in the typical range for tetracoordinated phosphine oxides. For comparison, trimethylphosphine (B1194731) oxide shows a ³¹P chemical shift of approximately +36.2 ppm, while triethylphosphine (B1216732) oxide appears at around +48.3 ppm. youtube.com The presence of the oxygen atom in the ethoxymethyl group will influence the electron density at the phosphorus center.

The ³¹P chemical shift can also be a sensitive probe for intermolecular interactions. For instance, the formation of hydrogen bonds with the phosphoryl oxygen leads to a downfield shift in the ³¹P NMR signal. mdpi.com This phenomenon can be used to study the interaction of this compound with protic solvents or other hydrogen bond donors. Theoretical calculations have shown a linear correlation between the ³¹P chemical shift of adsorbed trimethylphosphine oxide and the proton affinity of solid acids. nih.gov

Table 1: Representative ³¹P NMR Chemical Shifts for Various Phosphine Oxides

| Compound | Chemical Shift (δP, ppm) |

| Trimethylphosphine oxide | +36.2 youtube.com |

| Triethylphosphine oxide | +48.3 youtube.com |

| Tris(hydroxymethyl)phosphine (B1196123) oxide | ~+49 researchgate.net |

| Triphenylphosphine (B44618) oxide | +21.5 rsc.org |

| Tris(4-methoxyphenyl)phosphine oxide | Not specified, but related phosphine oxides are in a similar range. nih.gov |

Note: This table provides reference values from similar compounds to infer the expected range for this compound.

High-Resolution Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. These "molecular fingerprints" are invaluable for identifying functional groups and studying conformational changes and intermolecular interactions.

The most characteristic vibrational mode in phosphine oxides is the phosphoryl (P=O) stretching vibration. This band is typically strong in the IR spectrum and appears in the region of 1100-1300 cm⁻¹. The exact frequency of the P=O stretch is highly sensitive to the electronic and steric effects of the substituents on the phosphorus atom, as well as to the molecule's environment.

The formation of hydrogen bonds to the phosphoryl oxygen atom leads to a weakening of the P=O bond and a corresponding decrease in its stretching frequency. mdpi.comrsc.org This shift can be correlated with the strength of the hydrogen bond. rsc.org Therefore, by monitoring the P=O stretching frequency, one can study the interactions of this compound with solvents and other molecules. For example, in tris(2-cyanoethyl)phosphine (B149526) oxide, the P=O stretch shifts from 1161 cm⁻¹ in the solid state to 1185 cm⁻¹ in acetonitrile (B52724) solution, indicating a change in intermolecular interactions. researchgate.net

Table 2: Representative Phosphoryl (P=O) Stretching Frequencies for Various Phosphine Oxides

| Compound | P=O Stretching Frequency (cm⁻¹) |

| Trimethylphosphine oxide (in complex) | ~1268 (free) mdpi.com |

| Trioctylphosphine oxide | ~1154 researchgate.net |

| Tris(2-cyanoethyl)phosphine oxide (solid) | 1161 researchgate.net |

| Triphenylphosphine oxide | Not specified, but generally in the 1190-1200 cm⁻¹ range. nist.govchemicalbook.com |

Note: This table provides reference values from similar compounds to infer the expected range for this compound.

The ethoxymethyl groups in this compound give rise to a series of characteristic vibrational bands. These include:

C-H stretching vibrations: Asymmetric and symmetric stretches of the CH₃ and CH₂ groups, typically observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-O-C stretching vibrations: Asymmetric and symmetric stretches of the ether linkage, expected in the 1050-1150 cm⁻¹ range. mdpi.com

CH₂ and CH₃ bending vibrations: Scissoring, wagging, twisting, and rocking modes that appear at lower frequencies.

The conformational flexibility of the ethoxymethyl groups (rotation around the P-C, C-O, and O-C bonds) can lead to the existence of multiple conformers. These different conformers may have distinct vibrational spectra. By analyzing the IR and Raman spectra, potentially with the aid of computational modeling, it is possible to identify the vibrational modes that are sensitive to conformational changes and to determine the predominant conformation in different states (e.g., solid, liquid, or in solution). d-nb.infonih.gov For instance, studies on other molecules with flexible side chains have shown that conformational equilibrium can be investigated by analyzing the temperature dependence of the vibrational spectra. mdpi.com

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular identity of this compound. It provides data on the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming its structure and assessing sample purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₉H₂₁O₄P), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, offering a high degree of confidence in the compound's identity.

When analyzed via electrospray ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The theoretical exact masses of these adducts are fundamental for experimental verification.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₉H₂₂O₄P]⁺ | 225.1250 |

| [M+Na]⁺ | [C₉H₂₁O₄PNa]⁺ | 247.1069 |

Experimental observation of these m/z values within a narrow tolerance (typically < 5 ppm) provides definitive confirmation of the elemental composition of this compound.

Fragmentation Pathways and Structural Information Derivation

In addition to molecular ion data, mass spectrometry provides structural information through the analysis of fragmentation patterns. Using techniques like collision-induced dissociation (CID), the parent ion is fragmented into smaller, characteristic ions. The fragmentation of this compound is expected to proceed through cleavage of the P-C and C-O bonds.

The primary fragmentation pathways would likely involve:

Loss of an ethoxymethyl group: Cleavage of a P-C bond can lead to the loss of a •CH₂OCH₂CH₃ radical.

Cleavage of the ether linkage: Fragmentation can occur at the C-O-C linkage, leading to the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O) moieties.

Alpha-cleavage: Cleavage of the C-P bond is a common pathway for phosphine oxides.

These pathways generate a series of daughter ions that can be detected and used to piece together the molecular structure.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 165.06 | [M - CH₂OCH₂CH₃]⁺ |

| 149.03 | [M - C₂H₄ - OCH₃]⁺ |

| 135.05 | [M - 2x(CH₂OCH₂CH₃) + H]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

SCXRD analysis would yield precise measurements of the molecule's geometry. The P=O bond is expected to be the shortest and strongest bond to the phosphorus atom. The P-C and C-O bond lengths will be consistent with typical single bonds. Data from analogous organophosphine oxide structures provide expected values for these parameters. wikipedia.orgosti.gov

Table 3: Predicted/Typical Bond Parameters for this compound

| Parameter | Atom Pair | Typical Bond Length (Å) |

|---|---|---|

| Bond Length | P=O | 1.48 - 1.51 |

| Bond Length | P-C | 1.80 - 1.83 |

| Bond Length | C-O | 1.41 - 1.43 |

| Bond Length | C-C | 1.52 - 1.54 |

| Parameter | Atoms | Typical Bond Angle (°) |

| Bond Angle | O=P-C | 111 - 114 |

| Bond Angle | C-P-C | 105 - 108 |

| Bond Angle | P-C-O | 109 - 112 |

Complementary Spectroscopic Techniques for Comprehensive Characterization

To achieve a comprehensive characterization, MS and XRD data are supplemented by other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds, with this compound expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for the analogous tris(hydroxymethyl)phosphine oxide is approximately +49 ppm, and a similar value is expected here. researchgate.net ¹H and ¹³C NMR spectra would show characteristic signals for the ethoxymethyl groups, and their multiplicities and coupling constants would confirm the connectivity.

Table 4: Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ³¹P | P=O | 45 - 55 | Singlet |

| ¹³C | P-C H₂-O | 65 - 70 | Doublet (¹JPC) |

| ¹³C | O-C H₂-CH₃ | 60 - 65 | Singlet |

| ¹³C | O-CH₂-C H₃ | 14 - 16 | Singlet |

| ¹H | P-C H₂-O | 3.8 - 4.2 | Doublet (²JPH) |

| ¹H | O-C H₂-CH₃ | 3.4 - 3.6 | Quartet |

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by a very strong absorption band for the P=O stretching vibration. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O Stretch | Phosphoryl | 1140 - 1200 | Strong |

| C-H Stretch | Alkyl | 2850 - 3000 | Strong |

| C-O-C Stretch | Ether | 1080 - 1150 | Strong |

Together, these advanced spectroscopic and diffractional methods provide a complete and unambiguous profile of this compound, confirming its identity, purity, and molecular structure.

Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. tib.eu The analysis involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. tib.eu The binding energy of these electrons can be calculated, which is characteristic of each element and its specific chemical environment. This "chemical shift" provides valuable information about oxidation states and bonding. tib.eu

For this compound, an XPS analysis would focus on the core level spectra of its constituent elements: Phosphorus (P 2p), Oxygen (O 1s), and Carbon (C 1s). While specific experimental data for this compound is not prevalent in publicly accessible literature, the expected binding energies can be inferred from studies on analogous organophosphorus compounds, such as phosphates and other phosphine oxides. researchgate.netthermofisher.com

Phosphorus (P 2p): The P 2p region is highly indicative of the phosphorus oxidation state. In phosphine oxides, the phosphorus atom is in a +5 oxidation state, bonded to one oxygen and three carbon atoms. This environment results in a characteristic binding energy. For comparison, metal phosphates show P 2p binding energies around 133 eV. thermofisher.com In a compound like silver phosphate (B84403) (Ag₃PO₄), the P 2p peak has been observed at approximately 132.6 eV. researchgate.net The P 2p peak for phosphine oxides is expected to be an asymmetric envelope due to closely spaced spin-orbit components (P 2p₃/₂ and P 2p₁/₂). thermofisher.com

Oxygen (O 1s): The O 1s spectrum is expected to show at least two distinct peaks corresponding to the different oxygen environments in the molecule. The phosphoryl oxygen (P=O) will have a different binding energy than the three ether oxygens (C-O-C). In studies of metal oxides, distinct O 1s peaks are observed for lattice oxygen and surface hydroxyl groups, demonstrating the sensitivity of XPS to the chemical environment. researchgate.net For instance, the O 1s peak for the P=O group is anticipated at a lower binding energy compared to the C-O-C ether linkages due to the nature of the double bond.

Carbon (C 1s): The C 1s spectrum would also be complex, with distinct peaks for the carbon atoms bonded to phosphorus (P-CH₂) and those bonded to oxygen (O-CH₂-CH₃). Further splitting may even be resolved for the terminal methyl (CH₃) carbons. Analysis of other organic compounds containing C-O bonds shows C 1s peaks in the range of 286.0 eV. researchgate.net

The following table summarizes the expected binding energy ranges for the core levels in this compound, based on data from analogous compounds.

| Core Level | Functional Group | Expected Binding Energy (eV) | Reference Compound Type |

|---|---|---|---|

| P 2p | O=P-C₃ | ~132 - 133 | Metal Phosphates, Phosphine Oxides researchgate.netthermofisher.com |

| O 1s | P=O (Phosphoryl) | ~531 - 532 | Metal Oxides, Organophosphates researchgate.net |

| O 1s | C-O-C (Ether) | ~532 - 533 | Organic Ethers, Alcohols researchgate.net |

| C 1s | P-CH₂ | ~285 - 286 | Organophosphorus Compounds researchgate.net |

| C 1s | O-CH₂-CH₃ | ~286 - 287 | Organic Ethers, Alcohols researchgate.net |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The resulting spectrum provides information about the types of electronic transitions possible, which is directly related to the molecular structure, particularly the presence of chromophores like double bonds and lone pairs.

For phosphine oxides, the primary chromophore is the phosphoryl group (P=O). The electronic structure of this group involves non-bonding (n) electrons on the oxygen atom. Many phosphine oxide derivatives, especially acylphosphine oxides, are used as photoinitiators because they absorb light in the near-UV range. mdpi.comnih.gov These absorptions are typically attributed to n→π* transitions. mdpi.com The absorption maximum (λmax) and intensity (molar extinction coefficient, ε) are highly dependent on the substituents attached to the phosphorus atom.

While specific UV-Vis data for this compound is scarce, its spectroscopic properties can be anticipated by comparing it to other phosphine oxides. Acylphosphine oxides and bisacylphosphine oxides (BAPO) exhibit strong absorption bands between 365 and 416 nm. nih.gov The introduction of chromophores like a carbazole (B46965) group can enhance absorption in the 350–410 nm range. mdpi.comresearchgate.net

This compound lacks the extended conjugation seen in acyl or aryl phosphine oxides. Its structure consists of saturated alkyl ether groups attached to the phosphorus. Therefore, its primary electronic transitions would likely be n→σ* and σ→σ, which typically occur at shorter wavelengths in the far-UV region (<200 nm) and are often not observable with standard UV-Vis spectrophotometers. Any weak absorption observed in the near-UV range would likely be due to the n→σ transition of the lone pair electrons on the phosphoryl oxygen. Compared to conjugated phosphine oxides, its absorption maximum (λmax) is expected to be at a much shorter wavelength with a significantly lower molar extinction coefficient.

The table below presents UV-Vis absorption data for several representative phosphine oxide compounds, highlighting the influence of molecular structure on the electronic transitions.

| Compound Name | Abbreviation | λmax (nm) | Molar Extinction Coefficient at 395 nm (ε₃₉₅, M⁻¹cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|---|

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | ~365 - 380 | ~200 | Acetonitrile | mdpi.comresearchgate.net |

| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | BAPO | ~370 | ~300 | Acetonitrile | mdpi.comresearchgate.net |

| (9-ethyl-9H-carbazol-3-yl)(mesitoyl)phosphinoyl)methanone | CPO-1 | ~380 | ~5000 | Acetonitrile | mdpi.comresearchgate.net |

| (9-ethyl-9H-carbazol-3-yl)(diphenylphosphinoyl)methanone | CPO-2 | ~385 | ~2500 | Acetonitrile | mdpi.comresearchgate.net |

Coordination Chemistry of Tris Ethoxymethyl Phosphine Oxide

Ligand Design Principles and Electronic Properties of the Phosphoryl Donor Site

The coordination behavior of tris(ethoxymethyl)phosphine oxide is primarily dictated by the electronic and steric properties of its phosphoryl (P=O) donor group and the appended ethoxymethyl substituents.

The P=O bond is highly polar, with a significant separation of charge creating a partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This makes the oxygen atom a hard Lewis base, predisposing it to coordinate strongly with hard Lewis acidic metal centers. wikipedia.org Theoretical studies on simpler phosphine (B1218219) oxides confirm that the phosphorus-oxygen bond possesses both σ (sigma) and π (pi) character, the latter involving phosphorus 3d-orbitals. rsc.org This electronic structure results in a strong, directional donor site.

The three ethoxymethyl, -(CH₂OCH₂CH₃), groups distinguish this ligand from more common examples like triphenylphosphine (B44618) oxide (TPPO) or trialkylphosphine oxides. Key properties they impart include:

Electron-Donating Nature : The alkyl ether groups are electron-donating, which increases the electron density on the phosphoryl oxygen, enhancing its basicity and donor strength compared to aryl-substituted phosphine oxides. wikipedia.org

Steric Bulk : The flexible and relatively large ethoxymethyl chains create significant steric hindrance around the phosphorus center. This bulk influences the number of ligands that can coordinate to a metal ion and can dictate the resulting geometry of the complex.

Enhanced Lipophilicity : Compared to its structural analog, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), the ethyl caps (B75204) on the ether linkages increase the ligand's solubility in organic solvents, which is a crucial factor for its application in homogeneous catalysis. vulcanchem.com

Potential for Secondary Coordination : The ether oxygen atoms within the three arms introduce potential secondary, weaker donor sites. This could lead to hemilabile behavior or the formation of chelate or bridging structures, although such interactions are generally much weaker than the primary P=O coordination.

Complexation with Transition Metals

Phosphine oxides are well-known ligands for a variety of transition metals, typically forming stable complexes with metals in moderate to high oxidation states. wikipedia.org

Synthesis and Isolation of Metal-Tris(ethoxymethyl)phosphine Oxide Complexes

While specific synthetic procedures for this compound complexes are not detailed in the literature, their preparation can be reliably inferred from standard methods for other phosphine oxide ligands. The most common route involves the direct reaction of the ligand with a labile metal salt precursor in a suitable solvent. wikipedia.org

A typical reaction would be: n M-X_m + y L → [M_n X_{m·n} L_y] (Where M = metal, X = anion, L = this compound)

The ligand itself can be synthesized through methods such as the etherification of tris(hydroxymethyl)phosphine oxide (THPO) with an ethylating agent or by the controlled oxidation of the parent tris(ethoxymethyl)phosphine. researchgate.netrsc.org The choice of solvent is critical, with the ligand's lipophilicity favoring solvents like dichloromethane, toluene, or acetonitrile (B52724). vulcanchem.com Isolation of the resulting complexes is typically achieved by precipitation, removal of the solvent, or crystallization.

Stoichiometry and Coordination Geometries in Formed Adducts

The stoichiometry and geometry of complexes formed with this compound are expected to be a function of the metal's identity, its oxidation state, the counter-anions, and the steric demands of the ligand. For transition metals, common geometries for phosphine oxide adducts include tetrahedral and octahedral.

Based on related trialkylphosphine oxide ligands, one can anticipate the formation of various adducts. For example, with metal dihalides (MX₂), complexes with a 1:2 metal-to-ligand ratio, such as [MX₂L₂], are common, typically adopting a tetrahedral or square planar geometry. The complex FeCl₂(OPMe₃)₂ serves as a relevant analogue. wikipedia.org Given the greater steric bulk of this compound compared to trimethylphosphine (B1194731) oxide, the formation of complexes with lower coordination numbers might be favored.

| Metal Precursor | Example Ligand (R₃PO) | Resulting Complex | Typical Geometry | Reference |

|---|---|---|---|---|

| NiCl₂ | OP(C₆H₅)₃ | NiCl₂[OP(C₆H₅)₃]₂ | Tetrahedral | wikipedia.org |

| FeCl₂ | OP(CH₃)₃ | FeCl₂[OP(CH₃)₃]₂ | Tetrahedral | wikipedia.org |

| WCl₄ | OP(C₆H₅)₃ | cis-WCl₄(OPPh₃)₂ | Octahedral | wikipedia.org |

| NbOCl₃ | OP(C₆H₅)₃ | NbOCl₃(OPPh₃)₂ | Octahedral | wikipedia.org |

Investigation of Metal-Ligand Bonding Nature and Dative Interactions

Coordination invariably occurs through a dative bond from the phosphoryl oxygen to the metal center (M-O-P). A key spectroscopic indicator of this interaction is a shift in the P=O stretching frequency in the infrared (IR) spectrum to a lower wavenumber upon complexation, signifying a weakening of the P=O bond.

Crystallographic studies on analogous complexes provide precise details on this bonding. Upon coordination, the P-O bond distance typically elongates. For instance, the P-O bond length in free triphenylphosphine oxide is 1.48 Å, while in the complex NiCl₂[OP(C₆H₅)₃]₂, it increases to 1.51 Å. wikipedia.org This elongation is consistent with the donation of electron density from the P=O bonding orbital to the metal and a stabilization of the P⁺-O⁻ resonance structure. wikipedia.org

| Compound | State | P-O Bond Length (Å) | Reference |

|---|---|---|---|

| OP(C₆H₅)₃ | Free Ligand | 1.48 | wikipedia.org |

| NiCl₂[OP(C₆H₅)₃]₂ | Coordinated | 1.51 | wikipedia.org |

Stereochemical Implications and Chirality Induction in Coordination Compounds

For example, in an octahedral complex of the type [M(L)₃X₃], the three ligands can arrange in either a facial (fac) or meridional (mer) geometry. Furthermore, the propeller-like nature of the ligands can lead to different diastereomers. In related systems, such as tris-chelate phosphine oxide-alkoxide complexes of lanthanides, mixtures of (RRR)/(SSS) and (RRS)/(SSR) enantiomers and diastereomers are known to form, highlighting the complex stereochemical landscape that is possible. staffs.ac.uk

Complexation with Lanthanide and Actinide Series Elements

The hard Lewis basicity of the phosphoryl oxygen makes phosphine oxides excellent ligands for the large, electropositive, and hard Lewis acidic lanthanide (Ln) and actinide (An) ions. staffs.ac.uk The coordination chemistry is often dominated by a balance between the ion's desire for a high coordination number (typically 8, 9, or 10) and the steric bulk of the phosphine oxide ligands.

For lanthanide nitrates, complexes with stoichiometries of [Ln(NO₃)₃(L)₃] and [Ln(NO₃)₃(L)₄] are very common. staffs.ac.uk With a bulky ligand like this compound, it is likely that the stoichiometry would be sensitive to the size of the lanthanide ion. Larger, early lanthanides (e.g., La, Ce) might accommodate three or even four ligands, while smaller, later lanthanides (e.g., Lu, Yb) might only accommodate two or three due to steric crowding, a phenomenon known as the lanthanide contraction. In some cases, ionic complexes of the type [Ln(NO₃)₂(L)₄]⁺[NO₃]⁻ are formed to relieve steric strain. staffs.ac.uk

The complexation of this compound with actinides would be expected to be similar to that with lanthanides, driven by the strong interaction between the hard actinide ion and the phosphoryl oxygen. Such ligands are of significant interest in the field of nuclear fuel reprocessing for the selective extraction of these elements.

Selective Binding and Extraction Mechanisms (Academic Focus)

This compound and similar phosphine oxides are crucial in the selective binding and extraction of metal ions, particularly lanthanides and actinides. This selectivity is vital in processes like the reprocessing of nuclear fuels. staffs.ac.uk

The extraction process often involves the formation of neutral complexes that are soluble in an organic phase, allowing for their separation from an aqueous phase containing other fission products. For instance, in the TRUEX (TransUranium EXtraction) process, a similar phosphine oxide, octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO), is used to extract trivalent actinide and lanthanide ions from nitric acid solutions. pnnl.gov The general mechanism involves the formation of complexes such as [M(NO₃)₃(L)₃], where 'M' is a trivalent metal ion and 'L' is the phosphine oxide ligand. pnnl.gov

The selectivity for certain metals over others is governed by a combination of factors including the ionic radius of the metal, the steric bulk of the ligand, and the electronic properties of the donor atoms. unlv.edu The "hard" oxygen donor atom of the phosphine oxide group shows a strong affinity for "hard" Lewis acids like trivalent lanthanide and actinide ions. wikipedia.org By modifying the substituents on the phosphine oxide, the steric and electronic properties of the ligand can be fine-tuned to enhance selectivity for specific metal ions. staffs.ac.uk For example, the use of ligands with soft donor atoms like nitrogen or sulfur in conjunction with phosphine oxides can improve the separation of actinides from lanthanides. unlv.eduresearchgate.net

| Ligand | Target Metals | Process/Application | Reference |

| Octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO) | Transuranic elements (Np, Pu, Am, Cm), Lanthanides | TRUEX process for nuclear fuel reprocessing | pnnl.gov |

| Trialkylphosphine oxide (TRPO) | Actinides | Removal of actinides from high-level liquid waste | researchgate.net |

| Diphenyl[dibutylcarbamoylmethyl]phosphine oxide (DPDBCMPO) | Actinides, Lanthanides | Extraction from acidic solutions without an organic solvent | researchgate.net |

Luminescent Properties of Lanthanide Complexes

Complexes of this compound and related phosphine oxides with lanthanide ions often exhibit characteristic luminescence. staffs.ac.ukrsc.org This phenomenon arises from an "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. polyu.edu.hkmedjrf.com

The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the nature of the ligand and the specific lanthanide ion. For instance, phosphine oxide ligands can sensitize the luminescence of europium(III) and terbium(III) ions, leading to strong red and green emissions, respectively. staffs.ac.ukmedjrf.com The coordination environment around the lanthanide ion, including the number and type of coordinating ligands, plays a crucial role in determining the photophysical properties of the complex. polyu.edu.hkrsc.org

Researchers have synthesized and studied a variety of lanthanide complexes with different phosphine oxide ligands to optimize their luminescent properties for applications in areas like optical devices, bio-imaging, and sensors. staffs.ac.ukrsc.org

| Lanthanide Ion | Ligand Type | Emission Color | Potential Application | Reference |

| Europium(III) | Tris(β-diketonate) with bipyridine and phosphine oxide derivatives | Red | Organic Light Emitting Diodes (OLEDs) | polyu.edu.hk |

| Terbium(III) | Tris(2-pyridyl)phosphine (B3050498) oxide | Green | Luminescent materials | medjrf.com |

| Samarium(III), Dysprosium(III) | Tris(2-pyridyl)phosphine oxide | Visible luminescence | Photoluminescent materials | medjrf.com |

Influence of this compound as a Ligand on Metal Redox Potentials

The coordination of this compound to a metal center can significantly influence the metal's redox potential. The phosphine oxide ligand acts as a strong σ-donor through its oxygen atom, which can stabilize higher oxidation states of the metal. wikipedia.orgcanterbury.ac.nz

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the effect of phosphine oxide ligands on the redox behavior of metal complexes. For example, the coordination of triphenylphosphine oxide to a copper(II) center has been shown to result in a quasi-reversible redox couple for Cu(II)/Cu(III), while a cobalt(II) complex showed an irreversible oxidation of Co(II) to Co(III). asianpubs.org

The extent of this influence depends on the specific metal, the other ligands in the coordination sphere, and the solvent system. By systematically varying the substituents on the phosphine oxide ligand, it is possible to modulate the electron-donating ability of the ligand and thereby fine-tune the redox potential of the metal complex for specific applications in catalysis or materials science.

Supramolecular Assembly Driven by Coordination and Non-Covalent Interactions

This compound and its derivatives can act as building blocks for the construction of complex supramolecular assemblies. These assemblies are formed through a combination of coordination bonds between the phosphine oxide and metal centers, as well as weaker non-covalent interactions such as hydrogen bonding and C-H···O or C-H···π interactions. rsc.orgresearchgate.netmdpi.com

The directionality and strength of these interactions guide the self-assembly process, leading to the formation of well-defined one-, two-, or three-dimensional structures. mdpi.comrsc.org For example, in the crystal structure of tris(2-pyridyl)phosphine oxide, a combination of C-H···O and C-H···N interactions leads to a denser crystal packing compared to similar compounds. researchgate.net

The ability to control the formation of these supramolecular architectures is of great interest for the development of new materials with tailored properties, such as porous materials for gas storage or catalysts with specific active sites. staffs.ac.uk The interplay between strong coordination bonds and weaker, directional non-covalent interactions provides a powerful tool for crystal engineering and the rational design of functional supramolecular systems. rsc.org

Applications of Tris Ethoxymethyl Phosphine Oxide in Catalysis

Homogeneous Catalysis Utilizing Transition Metal Complexes

There is currently no available research data on the use of tris(ethoxymethyl)phosphine oxide as a ligand in homogeneous catalysis involving transition metal complexes. Consequently, the following sub-sections cannot be elaborated upon with specific findings.

No studies have been found that investigate the role of this compound in palladium-catalyzed or other transition metal-catalyzed cross-coupling reactions.

The synthesis of chiral derivatives of this compound and their application in enantioselective catalysis have not been reported in the scientific literature.

Due to the absence of studies employing this compound as a ligand in catalytic reactions, there is no data on its effects on reaction selectivity, turnover frequency (TOF), or turnover number (TON).

Heterogeneous Catalysis and Surface-Supported Systems

The potential of this compound in heterogeneous catalysis remains an open area for investigation. There are no published reports on its use in such systems.

No methods for the immobilization of this compound onto inorganic or organic supports have been described in the literature.

As there are no known instances of its use as a heterogeneous catalyst, no performance evaluations in fixed-bed or slurry reactor systems have been conducted.

Organocatalysis and Lewis Basicity of this compound

Activation of Electrophiles and Nucleophiles via Hydrogen Bonding

No specific studies detailing the activation of electrophiles or nucleophiles by this compound through hydrogen bonding were found in the available literature. In principle, the oxygen atom of the phosphine (B1218219) oxide group could act as a hydrogen bond acceptor, potentially activating electrophiles by increasing their electrophilicity or orienting nucleophiles for attack. However, the extent and nature of this interaction for this compound have not been experimentally or theoretically investigated.

Mechanisms of Organocatalytic Transformations

Due to the lack of reported organocatalytic reactions mediated by this compound, there are no established mechanisms to discuss. Mechanistic elucidation would require detailed experimental studies, including reaction kinetics, intermediate trapping, and spectroscopic analysis, none of which are currently available for this specific compound.

Mechanistic Investigations of Catalytic Cycles

In-situ Spectroscopic Monitoring of Reaction Intermediates

There is no published research on the use of in-situ spectroscopic techniques, such as NMR, IR, or Raman spectroscopy, to monitor reaction intermediates in catalytic cycles involving tris(ethอมethoxymethyl)phosphine oxide. Such studies are crucial for understanding the step-by-step molecular transformations in a catalytic process.

Kinetic Studies and Rate Law Determination

No kinetic studies or rate law determinations for any catalytic reaction employing this compound have been reported. This type of investigation is fundamental for understanding the reaction mechanism and optimizing reaction conditions.

Catalyst Recycling and Sustainability in Catalytic Processes

The sustainability of a catalytic process is heavily reliant on the ability to recycle the catalyst. However, in the absence of any reported catalytic applications for this compound, there are consequently no established protocols for its recycling or assessments of its environmental impact in a catalytic context.

Reactivity and Derivatization Studies of Tris Ethoxymethyl Phosphine Oxide

Reactions at the Phosphoryl Oxygen Center

The lone pairs of electrons on the phosphoryl oxygen atom make it a prominent site for reactions with electron-deficient species. This nucleophilicity is central to many of the derivatization strategies for this class of compounds.

Tris(ethoxymethyl)phosphine oxide, much like other phosphine (B1218219) oxides, behaves as a hard Lewis base, readily forming complexes with hard Lewis acids. wikipedia.org The interaction involves the donation of electron density from the phosphoryl oxygen to the Lewis acid, which can activate the phosphine oxide for further reactions.

The reaction with acid chlorides can lead to the formation of acyloxyphosphonium salts. While specific studies on this compound are limited, the analogous compound, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), reacts with acyl chlorides in the presence of a base to yield tris-esters. researchgate.net This acylation is a reversible process. researchgate.net

The reactivity of the hydroxyl groups in THPO with isocyanates to form carbamates is well-documented. researchgate.net This reaction is fundamental in the production of polyurethane foams where THPO acts as a crosslinker. researchgate.netnih.gov It is anticipated that while this compound lacks the reactive hydroxyl group, the phosphoryl oxygen could still interact with the isocyanate group, potentially catalyzing its polymerization or other reactions, a behavior observed with other phosphine oxides. researchgate.net

| Electrophile | Product Type/Interaction | General Observations |

| Lewis Acids | Lewis acid-base adduct | Forms stable complexes, enhancing the electrophilicity of the Lewis acid. wikipedia.orgiss.it |

| Acid Chlorides | Acyloxyphosphonium salts | Can lead to acylation of substituents if reactive groups are present. researchgate.net |

| Isocyanates | Potential for catalysis | The phosphoryl oxygen can activate the isocyanate group for further reactions. researchgate.net |

The phosphoryl oxygen of this compound is a strong hydrogen bond acceptor. nih.govresearchgate.net This property influences its solubility and its interactions in solution, affecting reaction kinetics and mechanisms. In protic solvents, the solvent molecules can form hydrogen bonds with the P=O group, which can modulate the nucleophilicity of the oxygen atom.

The solvent can also play a crucial role in the outcome of reactions. For instance, the nature of the solvent can influence the stereochemical course of reactions involving phosphine oxides. The choice of solvent can affect the stability of intermediates and transition states, thereby directing the reaction towards a specific product.

Transformations of the Ethoxymethyl Moieties

The ethoxymethyl groups of this compound are also amenable to a range of chemical transformations, offering pathways for functionalization and degradation of the molecule.

The hydrolytic stability of the ethoxymethyl groups is dependent on the pH of the medium. Under acidic conditions, the ether linkages are susceptible to hydrolysis, which would lead to the formation of THPO and ethanol. This reaction is analogous to the acid-catalyzed cleavage of ethers. The hydrolysis of cyclic phosphinates has been shown to be catalyzed by strong acids like hydrochloric acid. nsf.gov

Under basic conditions, the ether linkages are generally more stable. However, the P-C bond in phosphine oxides can be susceptible to cleavage under strongly alkaline conditions. researchgate.net The rate and extent of these reactions are influenced by temperature, the concentration of the acid or base, and the presence of other reagents.

| Condition | Primary Reaction Site | Expected Products |

| Acidic (e.g., aq. HCl) | C-O-C bond | Tris(hydroxymethyl)phosphine oxide, Ethanol |

| Basic (e.g., aq. NaOH) | P-C bond (at elevated temperatures) | Potentially (ethoxymethyl)phosphonates, Methane |

Alkylation reactions provide a direct method for the functionalization of the core structure. For instance, THPO can be reacted with functionalized alkyl halides to produce various tris(alkoxymethyl)phosphine oxide monomers. researchgate.netresearchgate.net This suggests that the hydroxyl groups of THPO can be etherified, a reaction that is essentially the reverse of the hydrolysis of this compound.

The phosphorus-carbon (P-C) bond in phosphine oxides can be cleaved under certain conditions. For example, the condensation of THPO with phenols proceeds via the cleavage of a P-C bond with the liberation of formaldehyde (B43269). researchgate.net This type of reaction highlights the potential for significant structural modification of the phosphine oxide core. The cleavage of P-C bonds in tertiary phosphines by lithium has also been studied, indicating that this bond can be broken under reductive conditions. nih.gov

The carbon-oxygen-carbon (C-O-C) ether bond within the ethoxymethyl substituents is susceptible to cleavage under strongly acidic conditions, as mentioned in the context of hydrolysis. This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by water or another nucleophile.

Synthesis of Functionalized Derivatives and Precursors

The chemical structure of this compound, with its central phosphorus atom and three ethoxymethyl side chains, offers various possibilities for synthetic modification. These modifications can introduce new functional groups, leading to derivatives with tailored properties for specific applications. Research in this area focuses on creating precursors for more complex molecules, including ligands for coordination chemistry and building blocks for functional materials.

Introduction of Additional Donor Atoms or Reactive Sites

The introduction of additional donor atoms, such as nitrogen or sulfur, or other reactive sites into the this compound framework can significantly alter its coordination chemistry and reactivity. While direct derivatization of this compound is not extensively documented in publicly available research, analogous reactions with its parent compound, tris(hydroxymethyl)phosphine oxide (THPO), provide significant insights into potential synthetic routes.

THPO can be functionalized through reactions with alkyl halides to form tris(alkoxymethyl)phosphine oxide monomers. These monomers can incorporate pendant groups like allyl or propargyl, which serve as reactive sites for further chemical transformations, including polymerization. researchgate.netresearchgate.net For instance, the reaction of THPO with allyl chloride or bromide in the presence of a base and a phase-transfer catalyst yields tris(allyloxymethyl)phosphine oxide. researchgate.net This derivative contains reactive double bonds that can participate in various addition and polymerization reactions.

Furthermore, halogenation of THPO produces tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide. researchgate.netresearchgate.net These halogenated derivatives are versatile precursors for introducing other functional groups. For example, they can be converted to tris(aminomethyl)phosphine oxide, thereby incorporating nitrogen donor atoms into the molecule. researchgate.netresearchgate.net

Another approach involves the reaction of THPO with compounds containing E–Cl bonds, where E can be phosphorus, silicon, or sulfur. researchgate.netresearchgate.net This leads to the formation of a variety of compounds with additional donor sites, which have been explored for their flame-retardant properties. researchgate.netresearchgate.net

Polymerization Reactions and Material Modification

The incorporation of phosphorus-containing compounds into polymers is a well-established strategy to enhance properties such as flame retardancy and thermal stability. Tris(alkoxymethyl)phosphine oxides, including the ethoxy derivative, are of academic interest in this field.

Incorporation into Polymer Architectures as a Monomer or Crosslinker

This compound and its analogues can be incorporated into polymer chains either as monomers or as crosslinking agents. The presence of reactive functional groups on the side chains is key to this process. As previously mentioned, derivatives of THPO bearing pendant allyl or propargyl groups can act as monomers in addition polymerization reactions. researchgate.netresearchgate.net

Furthermore, the parent alcohol, THPO, is widely utilized as a crosslinker or chain-extender in the production of various polymers, including polyurethanes, polyethers, and polyesters. researchgate.netresearchgate.netresearchgate.net It achieves this by reacting with isocyanates, epoxides, or carboxylic acid derivatives through its hydroxyl groups. researchgate.netresearchgate.netresearchgate.net This suggests that this compound, if partially hydrolyzed to reveal hydroxyl functionalities, or if functionalized with other reactive groups, could play a similar role.

For instance, tris-1-(2-methylaziridinyl)phosphine oxide (MAPO), a related phosphine oxide, acts as a crosslinking agent for various polymers and resins. tanyunchem.com It can also undergo copolymerization with compounds containing active hydrogens. tanyunchem.com This highlights the potential of suitably functionalized phosphine oxides to be integrated into polymer backbones.

Role as a Modifier for Polymer Properties (Academic Perspective)

From an academic standpoint, the introduction of phosphine oxide moieties into a polymer is primarily investigated for its effect on material properties, most notably flame retardancy. The phosphorus atom in the phosphine oxide group can interrupt the combustion cycle in the solid phase by promoting char formation, and in the gas phase by scavenging flammable radicals.

Tris(hydroxymethyl)phosphine oxide (THPO) is recognized as an efficient flame-retardant polyol. researchgate.netresearchgate.netresearchgate.net Its incorporation into polymers like polyvinyl chloride has been shown to significantly increase their flame resistance. researchgate.net It is presumed that this occurs through covalent bonding of the THPO to the polymer. researchgate.net

Computational and Theoretical Investigations of Tris Ethoxymethyl Phosphine Oxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the equilibrium geometry and thermodynamic properties of molecules like tris(ethoxymethyl)phosphine oxide.

For this compound, DFT would predict bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the P=O bond length, the P-C and C-O bond lengths, and the O-P-C and P-C-O bond angles. These computed values can be compared with experimental data if available, or used to predict the structure of this and related molecules. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Simple Phosphine (B1218219) Oxide (Trimethylphosphine Oxide) Note: This data is for trimethylphosphine (B1194731) oxide and serves as an illustrative example of the parameters that would be calculated for this compound.

| Parameter | Calculated Value (Å or °) | Computational Method/Basis Set |

|---|---|---|

| P=O Bond Length | ~1.50 Å | B3LYP/6-311+G(d,p) |

| P-C Bond Length | ~1.81 Å | B3LYP/6-311+G(d,p) |

| O=P-C Bond Angle | ~114° | B3LYP/6-311+G(d,p) |

| C-P-C Bond Angle | ~104° | B3LYP/6-311+G(d,p) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For this compound, high-accuracy ab initio calculations would be employed to refine the energies obtained from DFT and to calculate properties that are sensitive to electron correlation effects. This includes precise determination of the molecule's dipole moment, polarizability, and vibrational frequencies. A study on phosphine oxide and trimethylphosphine oxide utilized ab initio Self-Consistent Field (SCF) calculations to analyze the electronic structure and donor-acceptor properties, highlighting the nature of the P-O bond. rsc.org Such methods would be invaluable for establishing benchmark data for this compound.

To gain deeper insight into the bonding and electronic distribution, NBO and QTAIM analyses are frequently performed on the calculated electron density.

Natural Bond Orbital (NBO) Analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. uni-muenchen.de For a phosphine oxide, NBO analysis quantifies the nature of the P=O bond. Studies on similar compounds show this bond is highly polarized, with a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. researchgate.netiaea.org NBO analysis would reveal the hybridization of the atomic orbitals involved in the P=O and P-C bonds of this compound and quantify delocalization effects, such as hyperconjugation between lone pairs on the oxygen atoms and antibonding orbitals. researchgate.net This analysis provides a quantitative measure of the bond's character, often described as a dative covalent bond (R₃P⁺-O⁻) rather than a pure double bond. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) provides an alternative, powerful method for analyzing chemical bonds based on the topology of the electron density. wikipedia.orgpitt.eduamercrystalassn.org QTAIM defines atoms as distinct regions of space and identifies bond paths between them. The properties of the electron density at a "bond critical point" (BCP) between two atoms reveal the nature of their interaction. For the P=O bond in phosphine oxides, QTAIM analysis would characterize the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. A high electron density and a negative Laplacian value are indicative of a strong, covalent interaction, while a low density and positive Laplacian suggest a closed-shell interaction (like an ionic bond or van der Waals interaction). Studies on P-O bonds show a clear correlation between bond length and the electron density at the BCP. researchgate.net

Table 2: Illustrative NBO and QTAIM Data for a Representative P=O Bond Note: This table presents typical values for phosphine oxides to illustrate the expected results for this compound.

| Analysis Method | Parameter | Typical Finding for P=O Bond |

|---|---|---|

| NBO | Natural Charge on Oxygen | Highly negative (e.g., -1.1 to -1.3 e) |

| Wiberg Bond Order | ~1.4 - 1.8 (indicating significant double bond character but not a pure double bond) | |

| QTAIM | Electron Density at BCP (ρ(r)) | Relatively high, indicating covalent character |

| Laplacian of Electron Density (∇²ρ(r)) | Typically small or slightly positive, indicating polar covalent character |

Conformational Analysis and Molecular Dynamics Simulations

The ethoxymethyl groups of this compound introduce significant conformational flexibility. Understanding the molecule's preferred shapes and dynamic behavior is crucial.

Conformational analysis aims to identify the stable conformers (rotational isomers) of a molecule and their relative energies. For this compound, this would involve systematically rotating the bonds of the three ethoxymethyl side chains (P-C, C-O, and O-C bonds) and calculating the energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformers.

The results would reveal the most likely three-dimensional structures of the molecule at equilibrium. It is expected that steric hindrance between the flexible side chains and electrostatic interactions (e.g., repulsion between oxygen lone pairs) will be the dominant factors determining the preferred conformations. Computational workflows have been developed for the automated conformational analysis of flexible phosphine ligands, which could be readily applied here. chemrxiv.org

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would provide a dynamic picture of its behavior, showing how the molecule vibrates, rotates, and transitions between different conformations.

These simulations would reveal the energy barriers for the rotation of the ethoxymethyl groups around the P-C and C-O bonds. By analyzing the trajectory of the simulation, one can determine the timescales of these rotational motions and identify any correlated movements between the side chains. This information is key to understanding the molecule's effective size and shape in solution, which influences its physical properties like viscosity and its interactions with other molecules.

Prediction of Spectroscopic Parameters

There is no published research detailing the computational prediction of spectroscopic parameters for this compound.

Computational NMR Chemical Shifts and Coupling Constants

No specific studies were found that have calculated the nuclear magnetic resonance (NMR) chemical shifts or coupling constants for this compound.

Theoretical Vibrational Frequencies and Intensities

A detailed theoretical analysis of the vibrational frequencies and their corresponding intensities for this compound has not been reported in the scientific literature.

Elucidation of Reaction Mechanisms via Computational Approaches

There are no available computational studies that elucidate the reaction mechanisms involving this compound.

Transition State Characterization and Reaction Barrier Calculation

Specific research on the characterization of transition states and the calculation of reaction barriers for reactions involving this compound is not available.

Solvation Models for Simulating Reaction Environments

While various solvation models are used in computational chemistry, their specific application to simulate reaction environments for this compound has not been documented.

Ligand Field Theory and Bonding Analysis in Metal Complexes

A specific ligand field theory analysis and a detailed examination of the bonding characteristics of this compound within metal complexes have not been the subject of published research.

Advanced Materials Science Applications and Emerging Research Directions

Incorporation into Functional Polymer Systems for Enhanced Properties

Role in Modifying Polymer Thermal Stability and Mechanical Properties

There is currently a lack of specific data from research findings on the role of tris(ethoxymethyl)phosphine oxide in modifying the thermal stability and mechanical properties of polymers. While phosphine (B1218219) oxides, in general, are known to sometimes impart flame retardant properties, which relates to thermal stability, specific studies quantifying this effect for the tris(ethoxymethyl) derivative have not been identified.

Applications in Specialty Polymer Synthesis

No specific applications of this compound in specialty polymer synthesis have been documented in the available scientific literature. Research into its use as a monomer, cross-linking agent, or catalyst in polymerization reactions has not been reported.

Surface Modification and Coating Technologies

The ability of phosphine oxides to adhere to various surfaces suggests potential applications for this compound in surface modification and coating technologies. However, dedicated research in this specific area is not apparent.

Formation of Monolayers on Inorganic Substrates

While the formation of monolayers on inorganic substrates is a known characteristic of some phosphine oxides, no studies specifically demonstrating or detailing the formation of this compound monolayers have been found. The influence of the ethoxymethyl groups on the packing and stability of such potential monolayers remains an uninvestigated area.

Interfacial Chemistry and Adhesion Studies

Detailed studies on the interfacial chemistry and adhesion properties of this compound are not present in the current body of scientific literature. Research into its interaction with different material interfaces and its performance as an adhesion promoter has not been published.

Self-Assembly Processes and Nanostructure Formation

The molecular structure of this compound, with its potential for hydrogen bonding and other non-covalent interactions, suggests a capacity for self-assembly and the formation of ordered nanostructures. However, research to this effect has not been reported. The specific conditions under which this compound might self-assemble and the morphology of any resulting nanostructures are currently unknown.

No Information Found for this compound in Advanced Materials Science

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound this compound concerning its applications in advanced materials science, sensor technologies, and emerging bio-inspired or green chemical applications.

Despite extensive searches for data related to the design of ordered architectures, stabilization of nanoparticles, development of chemosensors, or its use in stimuli-responsive materials, no detailed research findings or dedicated studies focusing on this compound were identified. The scientific record, as it currently stands, does not provide the necessary information to construct an article based on the requested detailed outline.

Research in the broader field of phosphine oxides is prevalent. For instance, a closely related compound, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) , is well-documented and recognized for its role as a flame retardant and as a crosslinker in the production of polymers like polyurethanes. researchgate.netresearchgate.net Studies have also explored the use of other phosphine oxide derivatives, such as tris(2-ethylhexyl)phosphine oxide , as a solvent mediator in the construction of selective membrane electrodes for serotonin (B10506) detection, and tris(4-fluorophenyl)phosphine oxide in stabilizing chiral lanthanum complex catalysts for enantioselective epoxidation. researchgate.netnih.gov Furthermore, secondary phosphine oxides have been investigated as ligands for the stabilization of ruthenium nanoparticles. rsc.org

However, the specific properties and applications of the ethoxymethyl derivative, this compound, remain largely unexplored within the public domain of scientific literature. The distinct chemical nature of the ethoxymethyl group compared to the hydroxymethyl or other alkyl/aryl groups means that the properties and applications of THPO and other phosphine oxides cannot be directly extrapolated to this compound.

Therefore, the creation of a scientifically accurate and informative article detailing the advanced materials science applications of this compound, as per the specified outline, is not possible at this time due to the absence of foundational research on the topic.

Conclusions and Future Research Trajectories

Summary of Key Research Findings and Contributions

Research into tris(ethoxymethyl)phosphine oxide, while not as extensive as that for its hydroxylated counterpart, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), has established it as a compound with noteworthy molecular characteristics. The presence of the phosphine (B1218219) oxide group imparts high polarity to the P=O bond, which suggests strong intermolecular dipole-dipole interactions and high thermal stability. The key distinguishing feature, the ethoxymethyl substituents, enhances the compound's lipophilicity, rendering it more soluble in organic solvents compared to THPO. keypoint.kz

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and chemically sound method is inferred from the synthesis of analogous compounds. This proposed synthesis involves the reaction of phosphorus trichloride (B1173362) with ethoxymethanol. Further, the synthesis of other tris(alkoxymethyl)phosphine oxides has been achieved through the reaction of THPO with functionalized alkyl halides, suggesting a potential pathway for the formation of this compound. researchgate.netresearchgate.net

The primary area of application that has been explored, largely through analogy with THPO, is its potential as a flame retardant. keypoint.kzresearchgate.net Like THPO, which is a recognized flame-retardant polyol, this compound is anticipated to contribute to the flame retardancy of polymers. researchgate.netxingfagroup.com The mechanism is likely to be similar, involving the formation of a protective char layer and the release of non-combustible gases upon decomposition.

Identification of Current Research Gaps and Unresolved Challenges

The most significant research gap is the lack of comprehensive experimental data specifically for this compound. Much of the current understanding is based on inference and analogy to similar phosphine oxides, particularly THPO. There is a clear need for detailed experimental validation of its physicochemical properties, including melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry).

A major unresolved challenge is the development and optimization of a direct and efficient synthesis route for this compound. While a plausible pathway has been suggested, detailed experimental conditions, yields, and purification methods are yet to be reported in peer-reviewed literature. keypoint.kz

Furthermore, the application of this compound in various fields remains largely theoretical. While its potential as a flame retardant is inferred from related compounds, there is a lack of studies that systematically evaluate its performance in different polymer matrices. researchgate.netxingfagroup.com Similarly, its utility in solvent extraction and catalysis, while plausible given the properties of phosphine oxides, has not been experimentally investigated.

Prospective Avenues for Future Investigation and Methodological Advancements

Future research should prioritize the experimental synthesis and characterization of this compound. A systematic study of the reaction between phosphorus trichloride and ethoxymethanol, or the etherification of THPO, would provide valuable insights into optimal reaction conditions and yield. Following a successful synthesis, a thorough characterization using modern analytical techniques is crucial to establish a definitive set of physicochemical and spectroscopic data for the compound.

Once a reliable synthetic method is established, a key avenue for investigation will be the comprehensive evaluation of its flame-retardant properties. This should involve incorporating it into various polymers and assessing its impact on their flammability through standardized tests. Comparative studies with existing flame retardants, including THPO, would be beneficial to highlight its specific advantages or disadvantages.

Exploration of its potential in other applications is also a promising research direction. Investigating its efficacy as an extractant for metal ions from aqueous solutions could open up new possibilities in hydrometallurgy and waste treatment. jocpr.com Its role as a ligand or catalyst in organic synthesis, a known application for other phosphine oxides, warrants investigation. rsc.org

Methodological advancements could involve computational modeling to predict the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to complement experimental findings and provide deeper insights into its electronic structure and interaction with other molecules. rsc.org

Broader Scientific Impact and Interdisciplinary Implications of this compound Research

The study of this compound has the potential to contribute to several scientific disciplines. In materials science, the development of a novel, potentially more processable flame retardant could lead to safer and more durable polymeric materials. Its enhanced solubility in organic solvents might offer advantages in specific applications where homogeneous incorporation into a polymer matrix is challenging with more polar flame retardants. keypoint.kz

In the field of synthetic chemistry, the establishment of a robust synthesis for this compound would add to the toolbox of organophosphorus chemistry. This could also pave the way for the synthesis of a wider range of functionalized phosphine oxides with tailored properties.

From an environmental science perspective, as a halogen-free flame retardant, research into this compound aligns with the broader goal of developing more environmentally benign fire safety solutions. researchgate.netresearchgate.net Future studies should also include an assessment of its environmental fate and toxicological profile to ensure its suitability as a green alternative.

Furthermore, should it prove to be an effective extractant or catalyst, it could have implications for industrial chemistry and chemical engineering, offering new tools for separation processes and chemical transformations. The interdisciplinary nature of this research, spanning from fundamental organic synthesis to applied materials science, underscores the potential for this compound to become a valuable compound in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(ethoxymethyl)phosphine oxide, considering yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between ethoxymethyl halides and phosphorus precursors. To maximize yield, stoichiometric control (e.g., 3:1 molar ratio of ethoxymethyl chloride to PH₃ derivatives) and inert atmosphere conditions (argon/nitrogen) are critical. Purity is enhanced via fractional distillation or recrystallization from aprotic solvents like THF. Reaction progress can be monitored using <sup>31</sup>P NMR to track phosphorus oxidation states .

Q. What purification techniques are effective for this compound in research settings?

- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) effectively removes unreacted starting materials. For higher purity (>98%), recrystallization in ethanol at low temperatures (−20°C) is recommended. Technical-grade impurities (e.g., residual phosphine) can be quantified via GC-MS or <sup>1</sup>H/<sup>31</sup>P NMR integration .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : <sup>31</sup>P NMR (δ ~25–30 ppm for phosphine oxides) confirms oxidation state. IR spectroscopy identifies P=O stretches (~1150–1250 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, including bond angles (e.g., P–O–C) and hydrogen-bonding networks (e.g., O–H⋯O interactions with solvent molecules). Crystallization in ethanol yields solvated structures suitable for analysis .

Advanced Research Questions

Q. How do deoxygenation methods for this compound compare in efficiency and environmental impact?

- Methodological Answer : Green deoxygenation strategies include:

- Silane-based reduction : Using PMHS (polymethylhydrosiloxane) with catalytic Pd/C achieves >90% conversion but requires inert conditions.

- Electrochemical reduction : Lowers hazardous waste by avoiding stoichiometric reductants. Efficiency depends on electrolyte choice (e.g., LiClO₄ in DMF).

- Comparative analysis : Life-cycle assessment (LCA) metrics (E-factor, atom economy) should be calculated to evaluate environmental trade-offs .

Q. What strategies address hydrogen bonding interactions in this compound crystal structures?

- Methodological Answer : Co-crystallization with hydrogen-bond donors (e.g., phenols) stabilizes specific polymorphs. Solvent selection (e.g., ethanol vs. acetonitrile) modulates O–H⋯O and N–H⋯O interactions. Temperature-controlled crystallization (−40°C) can suppress disordered solvent incorporation, improving diffraction quality .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via PCM (Polarizable Continuum Model). For example, LUMO maps reveal susceptibility to nucleophilic attack at the phosphorus center .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Contradictions often arise from impurity profiles or measurement techniques. Standardized protocols include:

- Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under N₂ to assess decomposition onset.

- Accelerated aging studies : Storage at 40°C/75% RH for 28 days with periodic <sup>31</sup>P NMR monitoring.

- Controlled atmosphere DSC : Identifies oxidative vs. pyrolytic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.